3-Pyrrolidino-1,2-propanediol
Description
Significance of Pyrrolidine (B122466) and 1,2-Propanediol Architectures in Organic Synthesis and Functional Chemistry
The pyrrolidine ring and the 1,2-propanediol moiety are fundamental structural motifs in the realm of organic and medicinal chemistry. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a vast array of natural products, including alkaloids like nicotine (B1678760) and proline. fiveable.memdpi.comtandfonline.comchemicalbook.com Its unique stereochemical and electronic properties make it a valuable building block in the synthesis of pharmaceuticals and a key component in organocatalysis and as ligands for transition metals. nih.gov Pyrrolidine derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. tandfonline.comnih.gov The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is highly advantageous in drug design. nih.gov
Similarly, the 1,2-propanediol (propylene glycol) framework is a versatile and widely utilized chemical. sigmaaldrich.comwikipedia.org It serves as a crucial starting material and intermediate in the synthesis of various organic compounds and polymers, such as polyester (B1180765) resins. sigmaaldrich.comresearchgate.net Its two hydroxyl groups provide sites for further chemical modification and its chirality, when resolved, offers a platform for stereoselective synthesis. nih.gov 1,2-Propanediol is recognized for its utility as a solvent and as a building block in the creation of more complex molecules. sigmaaldrich.comontosight.ai Its applications span across numerous industries, including pharmaceuticals, cosmetics, and food. wikipedia.orgresearchgate.net
Interdisciplinary Relevance of 3-Pyrrolidino-1,2-propanediol as a Molecular Scaffold
The combination of the pyrrolidine ring and the 1,2-propanediol backbone in a single molecule, this compound, gives rise to a unique scaffold with significant interdisciplinary relevance. ontosight.ai This compound, with the molecular formula C7H15NO2, possesses both a nucleophilic secondary amine within the pyrrolidine ring and two hydroxyl groups, enabling a diverse range of chemical transformations. chemicalbook.comontosight.ai This dual functionality makes it an attractive building block in several areas of chemical research.
In medicinal chemistry, the structural features of this compound allow it to act as a chiral building block for the synthesis of complex pharmaceutical agents. Its ability to mimic natural compounds can enhance biological activity. For instance, derivatives of this scaffold have been investigated for the development of antiviral agents. The presence of the amino group can enhance biocompatibility, making it a promising component in drug development.
In materials science, the diol functionality of this compound suggests its potential use as a monomer or crosslinking agent in the synthesis of novel polymers. The incorporation of the pyrrolidine moiety could impart unique properties to these materials, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.
Current Landscape and Research Gaps Pertaining to this compound
The current research landscape for this compound indicates its primary role as a chemical intermediate and a building block in organic synthesis. ontosight.ai Synthesis of the compound is typically achieved through the catalytic amination of 3-chloro-1,2-propanediol (B139630) with pyrrolidine. While its potential as a chiral building block in pharmaceutical synthesis is recognized, the full scope of its applications and the biological activities of its derivatives are not yet fully explored. ontosight.ai
A significant research gap exists in the detailed investigation of the pharmacological profile of this compound and its derivatives. While compounds with similar structures have shown effects on the central nervous system and anti-inflammatory properties, specific studies on this compound are limited. ontosight.ai Furthermore, there is a lack of comprehensive research into its potential in materials science. The polymerization behavior of this compound and the properties of the resulting polymers remain largely uninvestigated.
Another area for future research is the development of more efficient and sustainable synthetic routes to this compound and its enantiomerically pure forms. While a synthesis method exists, optimization to improve yield and reduce byproducts would be beneficial for its broader application. Exploring its utility as an organocatalyst, given the presence of both amine and hydroxyl functionalities, could also open new avenues for its application in asymmetric synthesis.
Chemical Properties and Research Data
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | ontosight.aioakwoodchemical.comchemscene.com |
| Molecular Weight | 145.20 g/mol | ontosight.aioakwoodchemical.comchemscene.com |
| CAS Number | 85391-19-1 | ontosight.aioakwoodchemical.comsigmaaldrich.com |
| Appearance | Faint yellow crystalline powder | coleparmer.com |
| Boiling Point | Not fully investigated | coleparmer.com |
| Melting Point | Not fully investigated | coleparmer.com |
| Solubility | Not fully investigated | coleparmer.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-ylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-6-7(10)5-8-3-1-2-4-8/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZRSWYUKWRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601005855 | |
| Record name | 3-(Pyrrolidin-1-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601005855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85391-19-1 | |
| Record name | 3-(1-Pyrrolidinyl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Pyrrolidinyl)propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Pyrrolidin-1-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601005855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-pyrrolidinyl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.856 | |
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Synthetic Methodologies and Advanced Stereochemical Control
De Novo Synthesis of the 3-Pyrrolidino-1,2-propanediol Backbone
The de novo synthesis of the this compound framework is primarily achieved by constructing the key carbon-nitrogen bond that links the pyrrolidine (B122466) heterocycle to the propanediol (B1597323) chain. The most common and direct method is the ring-opening of an epoxide precursor, such as glycidol or its derivatives, with pyrrolidine.
The formation of the crucial C-N and C-O bonds in this compound is typically accomplished in a single, strategic step. The reaction of pyrrolidine with a chiral glycidol synthon, such as (R)- or (S)-glycidol, serves as a powerful method for this transformation. In this reaction, the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This concerted process results in the simultaneous formation of a new carbon-nitrogen bond and a carbon-oxygen bond (as an alkoxide, which is subsequently protonated). The second hydroxyl group is inherent to the glycidol starting material.
Alternative strategies might involve the reaction of pyrrolidine with 3-chloro-1,2-propanediol (B139630), where a nucleophilic substitution reaction forms the C-N bond. This method, however, can be less efficient and may require harsher conditions compared to epoxide ring-opening.
While a divergent pathway is less common for the synthesis of this specific molecule, one could envision a scenario where a common precursor, such as an amino-epoxide, is first synthesized. This intermediate could then be reacted with various cyclic amines to produce a library of related compounds, with this compound being one of the products.
The reaction between pyrrolidine and an unsymmetrical epoxide like glycidol must be highly regioselective to produce the desired product. The epoxide ring of glycidol has two carbons that can be attacked by the nucleophile: C1 (the terminal, less substituted carbon) and C2 (the internal, more substituted carbon).
Regioselectivity: For the synthesis of this compound, the nucleophilic attack must occur at the C3 position of the propane chain (which corresponds to the terminal carbon of the glycidol epoxide). Under neutral or basic conditions, the ring-opening of epoxides is typically governed by an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. Therefore, the reaction of pyrrolidine with glycidol preferentially yields the desired this compound isomer. Lewis acid or Brønsted acid catalysis can alter this regioselectivity, but for this synthesis, conditions favoring attack at the terminal carbon are employed.
Chemoselectivity: Chemoselectivity is also a critical consideration. The pyrrolidine must react selectively with the epoxide in the presence of other functional groups. The high reactivity of the strained epoxide ring makes this a very favorable reaction, and high chemoselectivity is generally achieved, especially under mild reaction conditions.
Enantioselective Synthesis and Chiral Resolution of this compound Stereoisomers
The C2 carbon of the propanediol side chain is a stereocenter, meaning that this compound can exist as two enantiomers: (R)-3-Pyrrolidino-1,2-propanediol and (S)-3-Pyrrolidino-1,2-propanediol. The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of single enantiomers a crucial goal. This can be achieved either by separating the enantiomers from a racemic mixture (chiral resolution) or by synthesizing the desired enantiomer directly (enantioselective synthesis).
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, asymmetric catalysis can be used to control the stereochemical outcome of the epoxide ring-opening reaction. This is typically achieved by using a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral epoxide or selectively react with one enantiomer of a racemic epoxide in a kinetic resolution process.
In recent years, organocatalysis—the use of small, chiral organic molecules as catalysts—has emerged as a powerful strategy in asymmetric synthesis. nih.gov For the synthesis of chiral amino alcohols like this compound, organocatalysts can be employed to facilitate the enantioselective aminolysis of epoxides. rsc.orgacs.org
Chiral Brønsted acids and hydrogen-bond donors, such as thioureas, have been shown to be effective organocatalysts for this transformation. chim.it The mechanism of action for these catalysts often involves the activation of the epoxide through hydrogen bonding, making it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst then directs the approach of the amine nucleophile, leading to the preferential formation of one enantiomer of the product. nih.gov
For instance, a chiral thiourea-based catalyst can simultaneously activate the epoxide and orient the incoming pyrrolidine nucleophile, leading to a highly enantioselective ring-opening. This method provides a direct route to enantioenriched this compound without the need for chiral starting materials or resolution steps. The development of these organocatalytic methods represents a significant advancement in the efficient and environmentally friendly synthesis of chiral amino alcohols. chim.itorganic-chemistry.org
The table below presents representative data from the literature on the organocatalytic asymmetric ring-opening of a model epoxide (cyclohexene oxide) with an amine, illustrating the effectiveness of such methods.
| Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Chiral Thiourea Derivative | Aniline | Toluene | RT | 95 | 92 |
| Chiral Phosphoric Acid | Benzylamine | CH₂Cl₂ | 0 | 88 | 85 |
| Proline-based Catalyst | Pyrrolidine | DMSO | 25 | 91 | 89 |
This table is illustrative and based on data for analogous reactions reported in the scientific literature. RT = Room Temperature.
Asymmetric Catalysis in the Construction of Chiral Centers
Metal-Catalyzed Asymmetric Transformations
Metal-catalyzed reactions are pivotal for establishing the chiral centers of the 1,2-diol moiety with high enantioselectivity. While direct metal-catalyzed asymmetric synthesis of the final compound is not extensively documented, methods for the synthesis of its chiral precursor, 3-amino-1,2-propanediol, are well-established and foundational.
One notable approach is the asymmetric dihydroxylation of allylamine. A chiral polymer-metal complex, wool-osmium tetroxide (wool-OsO₄), has been shown to effectively catalyze this transformation to produce (R)-(+)-3-amino-1,2-propanediol. researchgate.net The efficiency and optical yield of this reaction are highly dependent on factors such as the osmium tetroxide content in the complex, reaction duration, and the molar ratio of allylamine to the catalyst. researchgate.net Another powerful strategy involves the copper-catalyzed asymmetric propargylic substitution (APS) of alkyne-functionalized oxetanes with amine reagents, which serves as a robust method for creating chiral γ-amino alcohols featuring sterically congested carbon stereocenters. nih.gov
| Methodology | Catalyst System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Asymmetric Dihydroxylation | Wool-OsO₄ Complex | Allylamine | (R)-(+)-3-amino-1,2-propanediol | Catalyst can be reused without significant loss of activity. Optical and chemical yields are sensitive to reaction conditions. | researchgate.net |
| Asymmetric Propargylic Substitution | Cu-based catalysts | Alkyne-functionalized oxetanes and aromatic amines | Chiral γ-amino alcohols | Effective for creating tertiary carbon stereocenters with high enantioselectivity. Electron-withdrawing groups on the substrate can lower yield but maintain high enantiomeric ratios. | nih.gov |
Chiral Pool Synthesis Utilizing Naturally Derived Precursors
Chiral pool synthesis leverages the abundance of enantiopure natural products like carbohydrates, amino acids, and terpenes as starting materials. illinois.edunih.gov This strategy is particularly effective when the target molecule shares structural similarities with the natural precursor.
For instance, a stereospecific synthesis of a structurally related compound, (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol, was successfully developed starting from D-mannitol, a common carbohydrate from the chiral pool. researchgate.net The process begins with 2,3-O-isopropylidene-D-glyceraldehyde, derived from D-mannitol, which undergoes a Grignard reaction followed by further transformations to yield the final diol with an enantiomeric excess greater than 99%. researchgate.net Similarly, the amino acids proline and hydroxyproline are themselves pyrrolidine derivatives found in the chiral pool and serve as common starting points for the synthesis of more complex pyrrolidine-containing drugs. mdpi.com
| Precursor Class | Example Precursor | Target Moiety/Compound Type | Reference |
|---|---|---|---|
| Carbohydrates | D-Mannitol | Chiral 1,2-diols | researchgate.net |
| Amino Acids | L-Proline / L-Hydroxyproline | Substituted Pyrrolidines | mdpi.com |
| Terpenes | (+)-Citronellal | Complex Terpenes and Acyclic Chiral Fragments | nih.gov |
Diastereoselective Synthesis through Auxiliary-Controlled Approaches
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. A prominent example of this approach is the use of chiral N-tert-butanesulfinyl imines for the diastereoselective synthesis of nitrogen-containing heterocycles. puc-rio.br In this methodology, the addition of an organometallic reagent to the chiral sulfinyl imine proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. puc-rio.br Following the key bond-forming step, the auxiliary can be removed to yield the enantiomerically enriched product. This strategy has been successfully applied to the synthesis of spiro-compounds and various indoline and tetrahydroquinoline derivatives. puc-rio.br
Biocatalytic Approaches for Enantiopure Diol Formation
Biocatalysis offers an environmentally friendly and highly selective alternative for producing enantiopure compounds. nih.gov Enzymes and whole-cell microbial systems can perform transformations with exceptional chemo-, regio-, and enantioselectivity under mild conditions. nih.gov
The synthesis of chiral 1,2-amino alcohols has been a significant focus of biocatalytic research. rsc.org For precursors of this compound, biocatalytic methods are particularly relevant. For example, the enzymatic oxidation of 3-amino-1,2-propanediol phosphoramide using glycerol-3-phosphate oxidase has been demonstrated. researchgate.net Furthermore, microbial processes have been developed for the production of specific stereoisomers of 1,2-propanediol from biomass. nih.gov One study detailed the use of the yeast Wickerhamomyces anomalous to perform a stereo inversion on racemic 3-chloro-1,2-propanediol, a direct precursor to 3-amino-1,2-propanediol, resulting in the (R)-enantiomer with an enantiomeric excess of 85.6%. biointerfaceresearch.com
| Biocatalyst Type | Biocatalyst Example | Substrate | Transformation | Key Outcome | Reference |
|---|---|---|---|---|---|
| Whole Cell (Yeast) | Wickerhamomyces anomalous MGR6 | Racemic 3-chloro-1,2-propanediol | Stereo inversion/Enantioselective degradation | (R)-3-chloro-1,2-propanediol (85.6% ee) | biointerfaceresearch.com |
| Isolated Enzyme | Glycerol-3-phosphate oxidase | 3-amino-1,2-propanediol phosphoramide | Oxidation | Demonstrates enzymatic compatibility with the amino diol structure. | researchgate.net |
| Whole Cell (Bacteria) | Engineered E. coli | Starch | Fermentation | Production of 1,2-propanediol. | nih.gov |
Derivatization and Functionalization Strategies for this compound
Once synthesized, this compound offers multiple sites for further chemical modification: the two hydroxyl groups of the diol and the pyrrolidine ring itself.
Selective Functionalization of Hydroxyl Groups
The presence of two hydroxyl groups (one primary, one secondary) presents a challenge for selective functionalization. Enzymatic methods have shown remarkable success in differentiating between reactive sites in similar molecules. A two-step continuous enzymatic process using immobilized Candida antarctica lipase B (Novozym® 435) has been developed for the selective acylation of 3-amino-1,2-propanediol. chemicalbook.com The first step involves a highly selective N-acylation at the amino group. chemicalbook.com Following this, the second step is a selective O-acylation of one of the hydroxyl groups. chemicalbook.com Such enzymatic strategies could be adapted to achieve regioselective functionalization of the diol in this compound, allowing for the controlled synthesis of mono-acylated derivatives at either the primary or secondary alcohol.
Synthesis of Prodrugs and Probes Incorporating the this compound Moiety
The this compound scaffold represents a valuable building block in medicinal chemistry. Its structure combines the stereochemically rich, three-dimensional features of the pyrrolidine ring with the versatile functional handles of a diol. researchgate.netnih.gov The pyrrolidine ring is a common motif in many biologically active compounds, including numerous approved drugs, valued for its ability to explore pharmacophore space effectively. nih.govnih.gov The diol functionality, in turn, provides convenient points for chemical modification, making this moiety particularly suitable for the development of advanced prodrugs and highly specific chemical probes.
Synthesis of Prodrugs
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. This strategy is frequently employed to overcome limitations of the parent drug, such as poor solubility, low bioavailability, or instability. nih.gov The 1,2-propanediol portion of the this compound moiety is an ideal anchor for the attachment of promoieties to create prodrugs. The primary and secondary hydroxyl groups can be esterified or converted into ethers or carbonates to modulate the physicochemical properties of a parent molecule.
While specific prodrugs based directly on the this compound moiety are not extensively detailed in the reviewed literature, the principles can be illustrated through the synthesis of antiviral agents containing related pyrrolidine structures, such as those targeting the Hepatitis C Virus (HCV). nih.govcore.ac.uk Many HCV inhibitors incorporate proline or hydroxyproline derivatives, where modifications are made to enhance cell penetration and metabolic stability. core.ac.uk A similar synthetic logic can be applied to the this compound scaffold.
A hypothetical synthetic approach to a lipophilic ester prodrug could involve the selective protection of one hydroxyl group, followed by esterification of the other with a fatty acid (e.g., hexanoic acid), and subsequent deprotection. The choice of protecting groups and reaction conditions would be critical to control regioselectivity and ensure high yields.
Table 1: Hypothetical Prodrug Incorporating the this compound Moiety
| Compound ID | Prodrug Name | Parent Moiety | Promoieties | Therapeutic Goal | Biological Target (Hypothetical) |
| PRO-001 | 1-(pyrrolidin-3-yl)propane-1,2-diyl dihexanoate | This compound | Two hexanoate groups | Improved oral bioavailability | Viral Polymerase |
Synthesis of Chemical Probes
Chemical probes are essential tools for studying biological systems, enabling the visualization, quantification, and tracking of specific molecules or processes. The this compound moiety can serve as a robust scaffold for designing such probes. The pyrrolidine portion can be elaborated to confer specific binding affinity for a biological target (e.g., an enzyme or receptor), while the diol functionality provides a site for conjugating a reporter group, such as a fluorophore, a biotin tag, or a radionuclide. researchgate.netnih.gov
The development of radiolabeled probes for use in nuclear medicine, particularly for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, is an area of significant research. nih.govdntb.gov.uanih.gov These probes require the incorporation of a radionuclide (e.g., ¹⁸F, ⁶⁸Ga, ⁹⁹mTc) into the molecule. nih.gov
A synthetic strategy for a PET probe based on the this compound scaffold could involve modifying one of the hydroxyl groups with a chelating agent, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This chelator can then be used to stably complex a radiometal like Gallium-68 (⁶⁸Ga). The pyrrolidine nitrogen or a substituent on the ring could be functionalized to create the target-binding pharmacophore.
The synthesis would typically proceed in multiple steps:
Derivatization of the this compound backbone with the target-binding ligand.
Conjugation of the chelating agent (e.g., an activated DOTA ester) to one of the hydroxyl groups of the propanediol side chain.
Purification of the final precursor molecule.
Radiolabeling by incubating the precursor with the chosen radionuclide (e.g., [⁶⁸Ga]GaCl₃) under controlled pH and temperature conditions, followed by final purification. researchgate.netnih.gov
Table 2: Hypothetical Chemical Probe Based on the this compound Scaffold
| Probe ID | Probe Type | Scaffold | Reporter Group/Tag | Chelator (if applicable) | Potential Application |
| PROBE-PET-01 | PET Imaging Agent | This compound | Gallium-68 (⁶⁸Ga) | DOTA | In vivo imaging of a specific enzyme or receptor |
Advanced Spectroscopic and Analytical Characterization Techniques
Chromatographic Separation and Purity Profiling
Chromatographic techniques are fundamental in determining the purity of 3-Pyrrolidino-1,2-propanediol and in quantifying its presence in various matrices. These methods separate the compound from impurities and other components, allowing for precise analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Detailed research findings on the analysis of volatile derivatives of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) are not extensively available in peer-reviewed literature. The derivatization of the hydroxyl groups to more volatile ethers or esters would theoretically allow for its analysis by GC-MS, a powerful technique for separating and identifying compounds in a mixture. This methodology is commonly applied to polar molecules like diols to improve their chromatographic behavior. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed mass spectra that can be used for structural elucidation and identification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Specific High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of this compound have not been widely published. HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. Detection could be achieved using a variety of detectors, such as a Refractive Index Detector (RID) or, if the compound possesses a chromophore or can be derivatized to contain one, a UV-Vis detector. The development of a robust HPLC method would require optimization of the column, mobile phase composition, flow rate, and temperature to achieve adequate separation and quantification.
Chiral Chromatography for Enantiomeric Excess Determination
Due to the presence of a stereocenter, this compound can exist as a pair of enantiomers. The determination of the enantiomeric excess is critical in stereoselective synthesis and for pharmaceutical applications. Chiral chromatography is the most common method for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. While the application of chiral chromatography to this compound is theoretically sound, specific experimental conditions and chromatograms are not readily found in scientific databases. The choice of the appropriate chiral selector would be crucial for achieving baseline separation of the enantiomers.
Structural Elucidation by High-Resolution Spectroscopic Methods
High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, a complete assignment of the ¹H and ¹³C NMR spectra for this compound is not publicly documented.
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the propanediol (B1597323) chain. The chemical shifts and coupling patterns of these signals would provide information about their chemical environment and neighboring protons. For instance, the protons of the CH₂ groups in the pyrrolidine ring would likely appear as complex multiplets. The protons of the propanediol moiety, including the methine and methylene protons adjacent to the hydroxyl groups and the nitrogen atom, would also exhibit characteristic chemical shifts and splitting patterns.
A ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the type of carbon (e.g., CH₃, CH₂, CH, or quaternary) and its local electronic environment.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would likely be observed in the 1000-1250 cm⁻¹ region. The C-O stretching vibrations of the primary and secondary alcohols would also produce strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy and precision, typically to within 5 parts per million (ppm). This level of precision allows for the differentiation between molecules that may have the same nominal mass but differ in their elemental makeup.
For this compound, which has a chemical formula of C₇H₁₅NO₂, the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion. The experimentally determined mass is then compared to the theoretical value. A minimal difference between the measured and theoretical mass, expressed as a low ppm error, provides strong evidence for the correct molecular formula. This technique is crucial for confirming the identity of the primary compound and distinguishing it from potential isomeric impurities or degradation products.
| Parameter | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Theoretical Exact Mass | 145.1103 u |
| Hypothetical Measured Mass | 145.1101 u |
| Mass Error | -1.38 ppm |
This interactive table illustrates how a hypothetical HRMS result with a mass error well below 5 ppm confirms the elemental composition of this compound.
Method Development for Trace Impurity Analysis
The synthesis of drug substances can often result in the presence of impurities, which must be identified and quantified to ensure the final product's quality and safety. internationaljournalssrg.org For a polar and non-chromophoric compound like this compound, traditional reversed-phase chromatography with UV detection may be ineffective. nih.gov Therefore, specialized analytical methods are required for the detection of trace-level impurities.
Method development often focuses on techniques like Hydrophilic Interaction Chromatography (HILIC), which is well-suited for polar compounds. nih.gov Coupling HILIC with a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector allows for the quantification of analytes that lack a UV chromophore. internationaljournalssrg.orgnih.gov Gas chromatography (GC) coupled with mass spectrometry (MS) is another powerful technique, especially after derivatization to increase the volatility of the analyte and its impurities. nih.govpatsnap.com The goal is to develop a method that is sensitive, specific, and robust enough for routine quality control.
Derivatization Strategies for Enhanced Detectability
To overcome the challenges associated with analyzing polar, non-volatile compounds by GC, derivatization is a common and effective strategy. mdpi.com This process involves chemically modifying the analyte to create a derivative with more favorable properties for analysis. For this compound, the two hydroxyl (-OH) groups are the primary targets for derivatization.
Common derivatization approaches include:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.net This process increases the volatility and thermal stability of the molecule, making it suitable for GC analysis.
Acylation: Reagents like heptafluorobutyric anhydride (HFBA) react with the hydroxyl groups to form ester derivatives. nih.gov The introduction of fluorine atoms significantly enhances the sensitivity of detection when using an electron capture detector (ECD) or a mass spectrometer.
These strategies not only improve chromatographic performance but also boost the analytical response, allowing for the detection and quantification of impurities at very low concentrations, often in the ng/g range. nih.govmdpi.com
Validation of Analytical Methodologies
Once an analytical method is developed, it must be thoroughly validated to ensure it is suitable for its intended purpose. researchgate.net Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of trace impurities in this compound. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). internationaljournalssrg.org
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. nih.gov
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) greater than 0.99 is typically desired. nih.govnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies, where a known amount of impurity is added to a sample and the percent recovery is calculated. internationaljournalssrg.orgnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). internationaljournalssrg.orgnih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. internationaljournalssrg.orgnih.gov
Table: Illustrative Linearity Data
| Concentration (µg/mL) | Detector Response |
|---|---|
| 1.0 | 15,234 |
| 2.5 | 37,890 |
| 5.0 | 75,112 |
| 7.5 | 112,456 |
| 10.0 | 150,987 |
| Correlation Coefficient (R²) | 0.9998 |
This table provides an example of linearity data for a hypothetical trace impurity, demonstrating a strong correlation between concentration and detector response.
Table: Illustrative Accuracy and Precision Data
| Spiked Level | % Recovery | % RSD (n=6) |
|---|---|---|
| 50% (1.0 µg/mL) | 98.5% | 2.5% |
| 100% (2.0 µg/mL) | 101.2% | 1.8% |
This table illustrates typical accuracy (as % Recovery) and precision (as % RSD) results from a validation study, with values falling within acceptable limits. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Molecular Structure and Reactivity
No dedicated quantum mechanical studies on 3-Pyrrolidino-1,2-propanediol were identified. Such studies would theoretically provide valuable insights into the molecule's fundamental properties.
Conformational Analysis and Energy Minima Determination
Information regarding the stable conformations and energy minima of this compound is not available. This type of analysis is crucial for understanding the molecule's three-dimensional structure and flexibility.
Prediction of Spectroscopic Properties
There are no published predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound based on quantum mechanical calculations. These predictions are essential for interpreting experimental data and confirming the molecule's structure.
Calculation of Electronic Descriptors and Reactivity Indices
A search for calculated electronic descriptors (such as HOMO-LUMO energies) and reactivity indices for this compound yielded no results. These calculations would help in predicting the molecule's chemical behavior and potential reaction sites.
Molecular Dynamics Simulations and Intermolecular Interactions
No molecular dynamics simulation studies for this compound have been published. These simulations are key to understanding the dynamic behavior of the molecule over time.
Solvent Effects on Molecular Conformation
Research on how different solvents affect the conformation of this compound is not available in the current body of scientific literature.
Ligand-Receptor Docking Studies (if applicable for analogues)
While docking studies have been performed on various pyrrolidine (B122466) and pyrrolidinone analogues to investigate their potential as therapeutic agents, no specific docking studies involving this compound or its close analogues in a relevant biological context were found. researchgate.netnih.gov
Reaction Mechanism Elucidation Using Computational Models
Computational models are instrumental in mapping out the intricate pathways of chemical reactions. They allow researchers to visualize transition states, calculate energy barriers, and determine the most likely mechanism for a given transformation. Methods like Density Functional Theory (DFT) are frequently employed to model reaction energetics and pathways with high accuracy. nih.gov
A relevant example of this approach is the computational elucidation of the synthesis mechanism for pyrrolidinedione derivatives, which share the core pyrrolidine ring with this compound. nih.govrsc.org A quantum chemical study of a one-pot synthesis from nitromethane (B149229) and coumarin (B35378) detailed three primary stages: Michael addition, a Nef-type rearrangement, and finally, the cyclization to form the pyrrolidine ring. rsc.orgresearchgate.net
The study calculated the energy barriers for each critical step, identifying the rate-determining stages and the influence of catalysts or solvent molecules. For instance, the initial Michael addition of deprotonated nitromethane to coumarin was found to have a relatively low activation barrier of 21.7 kJ mol⁻¹. rsc.orgresearchgate.net In contrast, a subsequent tautomerization step, necessary for the final cyclization, presented a much higher energy barrier of 178.4 kJ mol⁻¹. rsc.orgresearchgate.net The final cyclization to form the five-membered pyrrolidine ring was found to be energetically favorable, with a low energy barrier of just 11.9 kJ mol⁻¹ once the precursor molecule was properly configured and protonated. nih.govresearchgate.net
This type of detailed mechanistic investigation, though performed on a related system, demonstrates how computational models could be applied to understand the synthesis of this compound or its subsequent reactions. Such a study would identify key intermediates, transition state geometries, and the activation energies required, providing a roadmap for optimizing reaction conditions.
Table 1: Calculated Activation Energy Barriers for Key Steps in a Pyrrolidinedione Synthesis
This table presents data from a computational study on a reaction forming a pyrrolidine ring, illustrating the type of insights gained from such models. rsc.orgresearchgate.net
| Reaction Step | Description | Calculated Energy Barrier (kJ mol⁻¹) |
| Michael Addition | C-C bond formation between nitromethane and coumarin. | 21.7 |
| Tautomerization | Isomerization of the nitrosohydroxymethyl group. | 178.4 |
| Cyclization | Formation of the final pyrrolidine ring. | 11.9 |
| Oxygen Migration | Nef-type rearrangement assisted by a water molecule. | 142.4 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. uran.uanih.gov These models are foundational in modern drug discovery and materials science, as they allow for the prediction of a molecule's behavior before it is synthesized, saving time and resources. scispace.com
The development of a QSAR/QSPR model involves several steps:
Data Set Compilation: A series of structurally related compounds with experimentally measured activities or properties is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that encode its structural, electronic, and physicochemical features.
Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors to the observed activity/property.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net
Studies on various pyrrolidine derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to understand the structural requirements for biological activity. For example, a study on pyrrolidine derivatives as inhibitors of the myeloid cell leukemia-1 (Mcl-1) protein developed robust CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models. nih.gov These models demonstrated good stability and predictability, as indicated by their statistical validation parameters. nih.gov
The output of such models often includes contour maps that visualize regions where certain properties (e.g., steric bulk, positive electrostatic potential) would increase or decrease biological activity, thereby guiding the design of new, more potent compounds. scispace.com
Table 2: Typical Statistical Validation Parameters for 3D-QSAR Models
This table shows representative statistical metrics from a QSAR study on pyrrolidine derivatives, used to assess the stability and predictive power of the generated models. nih.gov
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) |
| CoMFA | 0.689 | 0.999 | 0.986 |
| CoMSIA | 0.614 | 0.923 | 0.815 |
| HQSAR | 0.603 | 0.662 | 0.743 |
For this compound, a QSAR study could be undertaken by synthesizing a series of its derivatives and testing them for a specific biological activity. The resulting data could be used to build a predictive model, enabling the in silico design of new analogs with potentially enhanced efficacy. Similarly, a QSPR model could be developed to predict key physicochemical properties like solubility, boiling point, or logP for related structures, which is valuable for formulation and process chemistry.
Biological Activities and Mechanistic Pathways
Evaluation of Antimicrobial Potency
While specific studies on the antimicrobial potency of 3-Pyrrolidino-1,2-propanediol are limited, the broader classes of pyrrolidine (B122466) and propanediol (B1597323) compounds have been subjects of antimicrobial research.
The pyrrolidine scaffold is integral to a variety of compounds that exhibit significant biological activities, including antibacterial effects. nih.govekb.eg Research into different pyrrolidine derivatives has shown a range of antibacterial actions. For instance, certain pyrrolidine-3-carbonitrile derivatives have demonstrated antibiotic activity against both Gram-positive and Gram-negative bacteria. ekb.eg Similarly, derivatives such as 2,3-pyrrolidinediones have been investigated for their activity against oral pathogens like Streptococcus mutans. nih.gov
The 1,2-propanediol (propylene glycol) component also possesses known antibacterial properties. nih.gov It has been shown to be more effective than the similar compound propan-1,3-diol against bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net The mechanism is believed to involve damage to the bacterial cell membrane. nih.gov
Table 1: Antibacterial Activity of Related Compounds
| Compound Class/Derivative | Target Bacteria | Observed Effect |
|---|---|---|
| Pyrrolidine-3-carbonitrile Derivatives | Gram-positive & Gram-negative bacteria | Comparable activity to reference antibiotics ekb.eg |
| 2,3-Pyrrolidinedione Derivatives | Streptococcus mutans | Significant antimicrobial activity nih.gov |
The potential antifungal properties of this compound can be inferred from studies on its structural components. Substituted 2,3-pyrrolidinedione derivatives have shown promising antifungal activity against oral pathogens like Candida albicans, with some compounds demonstrating efficacy comparable to the standard antifungal chlorhexidine. nih.govunimi.it Metal complexes of certain pyrrolidone derivatives have also been found to have significant antifungal activities. researchgate.net
Furthermore, 1,2-propanediol has been shown in vitro to inhibit the growth of various fungi, including Candida albicans, Trichophyton rubrum, and Epidermophyton floccosum, at specific concentrations. nih.gov
Exploration of Antiviral Efficacy
The pyrrolidine ring is a privileged scaffold found in several medicinal drugs, including established antiviral agents like telaprevir and ombitasvir. nih.gov This structural motif is a common target in the development of new therapeutic agents. nih.gov Broader classes of pyrrolidine-containing heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, have also been investigated for their antiviral effects, highlighting the importance of this ring system in the design of novel antiviral drugs. nih.gov While direct antiviral testing of this compound has not been reported, the presence of the pyrrolidine moiety suggests a potential avenue for future investigation in this area.
Assessment of Potential Anti-cancer Effects
Pyrrolidine-containing compounds have been a focus of anti-cancer research due to their promising antitumor effects. nih.govekb.eg Studies have demonstrated the antiproliferative activity of various pyrrolidine derivatives against several cancer cell lines.
For example, a compound identified as pyrrolidine SS13 was found to induce oxidative stress and autophagy-mediated cell death in colorectal cancer cells. nih.gov Other research has shown that novel pyrrolidine 3,4-diol derivatives exhibit an antiproliferative effect in pancreatic cancer cell lines. researchgate.net Additionally, a derivative of propanediol, (9Z,9'Z)-3-hydroxypropane-1,2-diyl bis(hexadec-9-enoate), isolated from a marine snail, demonstrated anticancer activity against a human ovarian cancer cell line (PA1) with an IC50 value of 1.7 μM. mdpi.com
Table 2: Anti-cancer Effects of Related Pyrrolidine and Propanediol Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Mechanism/Effect |
|---|---|---|
| Pyrrolidine SS13 | Colorectal cancer (HCT116, Caco-2) | Induces oxidative stress and autophagy-mediated cell death nih.gov |
| Pyrrolidine 3,4-diol derivatives | Pancreatic cancer | Antiproliferative effect researchgate.net |
| (9Z,9'Z)-3-hydroxypropane-1,2-diyl bis(hexadec-9-enoate) | Ovarian cancer (PA1) | Inhibited cell line with an IC50 of 1.7 μM mdpi.com |
Enzymatic Transformations and Metabolic Pathways of this compound
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. While direct biotransformation studies on this compound are not available, research on a close structural analogue, 3-(phenylamino)propane-1,2-diol (PAP), provides significant insight into potential metabolic pathways. nih.gov
An in vivo study on the metabolism and clearance of 3-(phenylamino)propane-1,2-diol (PAP) in mice revealed that the compound is extensively metabolized. nih.gov After administration, the majority of the compound was eliminated in the urine, with unmetabolized PAP accounting for less than 1% of the total dose. nih.gov This suggests that significant biotransformation occurs.
The primary metabolic transformations observed for PAP were hydroxylation of the phenyl ring and oxidation of the propanediol side chain. The major urinary metabolite identified was 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol. nih.gov Another highly polar metabolite was identified as 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid, indicating oxidation of the primary alcohol group of the diol to a carboxylic acid. nih.gov
These findings suggest that the metabolic pathway for this compound could potentially involve similar enzymatic transformations, such as hydroxylation of the pyrrolidine ring and/or oxidation of the diol side chain.
Table 3: Identified Urinary Metabolites of the Analogue Compound 3-(phenylamino)propane-1,2-diol (PAP) in Mice
| Parent Compound | Metabolite | Type of Transformation |
|---|---|---|
| 3-(phenylamino)propane-1,2-diol | 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol | Aromatic Hydroxylation |
Identification and Characterization of Metabolites
Specific studies identifying and characterizing the metabolites of this compound have not been identified in the reviewed scientific literature. However, the metabolic pathways can be predicted by examining the biotransformation of its core structures: the 1,2-propanediol moiety and the pyrrolidine ring, as well as closely related molecules.
The metabolism of the parent 1,2-propanediol (propylene glycol) is well-established; it is primarily oxidized in the liver to lactic acid and pyruvic acid, which are then incorporated into normal metabolic cycles. google.com
For a more complex, structurally similar compound, 3-(phenylamino)propane-1,2-diol (PAP) , metabolic studies in mice have been conducted. These studies provide valuable insight into potential metabolic routes for 3-substituted 1,2-propanediol derivatives. The biotransformation of PAP is extensive, with less than 1% of the parent compound excreted unchanged. nih.gov The primary metabolic pathways involve oxidation of the propanediol side chain and hydroxylation of the aromatic ring. nih.govnih.gov
Key metabolites of the analogous compound, 3-(phenylamino)propane-1,2-diol, identified in murine urine include:
2-Hydroxy-3-(phenylamino)propanoic acid : This was identified as the major metabolite, resulting from the oxidation of the primary alcohol on the propanediol chain to a carboxylic acid. nih.govnih.gov
3-[(4'-hydroxyphenyl)amino]propane-1,2-diol : This metabolite is a product of aromatic hydroxylation. nih.gov
2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid : This compound results from both oxidation of the propanediol side chain and aromatic hydroxylation. nih.gov
4-aminophenol and paracetamol conjugates : The presence of these metabolites suggests a more complex metabolic cascade involving the potential in vivo formation of reactive quinoneimine intermediates. nih.gov
Based on these findings with a related compound, it is plausible that the metabolism of this compound could involve oxidation of the diol group and potential modification of the pyrrolidine ring, such as hydroxylation or ring-opening, which are common metabolic pathways for pyrrolidine-containing pharmaceuticals.
| Metabolite Name | Metabolic Pathway | Source Compound (Analogue) | Reference |
|---|---|---|---|
| 2-Hydroxy-3-(phenylamino)propanoic acid | Oxidation of primary alcohol | 3-(phenylamino)propane-1,2-diol | nih.govnih.gov |
| 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol | Aromatic Hydroxylation | 3-(phenylamino)propane-1,2-diol | nih.gov |
| 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid | Oxidation and Hydroxylation | 3-(phenylamino)propane-1,2-diol | nih.gov |
| 4-aminophenol and paracetamol conjugates | N-dealkylation, Hydroxylation, Conjugation | 3-(phenylamino)propane-1,2-diol | nih.gov |
Receptor Interactions and Signaling Pathway Modulation
Direct research into the receptor interactions and signaling pathway modulation of this compound is not available in the current body of scientific literature. The pyrrolidine ring is a key structural motif, or scaffold, found in a multitude of biologically active compounds and pharmaceuticals, suggesting that its derivatives have the potential for significant pharmacological activity. nih.govnih.gov The specific targets for this compound, however, remain uninvestigated.
No studies employing ligand binding assays to determine the affinity of this compound for specific receptors or enzymes have been reported. The pyrrolidine scaffold is known to be a crucial component for the binding of various ligands to their respective targets, including enzymes and receptors in the central nervous system. nih.govnih.gov The presence of this versatile scaffold within this compound suggests that it could be a candidate for screening in various binding assays to discover potential biological targets.
There is a lack of published research on the specific cellular responses elicited by this compound. However, studies on related molecules offer some perspective. The parent compound, 1,2-propanediol, exhibits antimicrobial properties at high concentrations, which are linked to its ability to damage bacterial cell membranes. researchgate.net
Furthermore, other substituted propanediol derivatives have been shown to possess potent and specific biological activities. For example, a naturally occurring diester of 3-hydroxypropane-1,2-diol was found to inhibit an ovarian cancer cell line by acting as both an agonist for the Cannabinoid Receptor 1 (CB1) and a blocker of the Fatty Acid Amide Hydrolase 1 (FAAH1) enzyme. mdpi.com This demonstrates that the propanediol backbone can serve as a scaffold for molecules that induce significant and specific cellular responses. The potential for this compound to elicit unique cellular activities remains an area for future investigation.
Applications in Catalysis and Advanced Materials Science
Role as a Chiral Building Block in Asymmetric Catalysis
The presence of stereogenic centers in 3-Pyrrolidino-1,2-propanediol makes it a valuable precursor for the synthesis of chiral ligands and catalysts. These are instrumental in asymmetric catalysis, a field focused on the selective production of one enantiomer of a chiral product.
Development of Pyrrolidino-Diol Derived Chiral Ligands
Chiral pyrrolidine (B122466) derivatives are well-established as effective ligands in a variety of metal-catalyzed asymmetric reactions. The diol functionality in this compound offers additional coordination sites, which can be exploited to create bidentate or even tridentate ligands. The development of these ligands often involves the modification of the hydroxyl groups or the nitrogen atom of the pyrrolidine ring to fine-tune the steric and electronic properties of the resulting metal complex. This tailored approach allows for the optimization of catalytic activity and enantioselectivity for specific chemical transformations.
While specific research on ligands derived directly from this compound is not extensively documented in readily available literature, the principles of chiral ligand design strongly suggest its potential. The combination of the rigid pyrrolidine scaffold, which helps in creating a well-defined chiral environment around the metal center, and the flexible diol side chain, which can coordinate to the metal and interact with the substrate, is a promising strategy for developing novel and effective chiral ligands.
Application in Enantioselective Organic Transformations
The application of chiral pyrrolidine-based catalysts in enantioselective organic transformations is a cornerstone of modern organic synthesis. These catalysts are particularly effective in reactions such as aldol (B89426) reactions, Michael additions, and cycloadditions. The mechanism of action typically involves the formation of a transient chiral intermediate, such as an enamine or an iminium ion, which then reacts with the substrate in a stereocontrolled manner.
Although direct applications of this compound as a catalyst are not widely reported, its structural motifs are present in more complex and highly successful organocatalysts. The diol functionality could potentially participate in hydrogen bonding interactions with the substrate, further enhancing the organization of the transition state and leading to higher levels of enantioselectivity. The development and testing of catalysts based on this specific diol would be a logical extension of the existing knowledge in pyrrolidine-based organocatalysis.
Monomer and Polymer Applications
The bifunctional nature of this compound, possessing both hydroxyl groups and a secondary amine, makes it an interesting candidate as a monomer for the synthesis of novel polymers. These functional groups can participate in various polymerization reactions, leading to polymers with unique architectures and properties.
Integration into Novel Polymer Architectures
The integration of this compound into polymer chains can be achieved through reactions involving its hydroxyl groups, such as polycondensation or polyaddition reactions. For instance, it can be used as a diol monomer in the synthesis of polyesters or polyurethanes. The presence of the pyrrolidine ring as a side chain would introduce a heterocyclic, nitrogen-containing moiety into the polymer backbone. This can significantly influence the polymer's properties, such as its solubility, thermal stability, and ability to coordinate with metal ions. The chirality of the monomer unit can also lead to the formation of stereoregular polymers with potentially interesting chiroptical properties.
Development of Bio-based Materials
There is a growing interest in the development of polymers from renewable resources. While 1,3-propanediol (B51772) is a well-known bio-based monomer used in the production of polymers like poly(trimethylene terephthalate), the potential of this compound as a bio-derived monomer is an area for future exploration. If a sustainable synthetic route to this compound from biomass can be established, it could serve as a valuable building block for new bio-based polymers. The inherent biodegradability of some polyesters and polyurethanes, combined with the potential bio-based origin of the monomer, could lead to the development of more environmentally friendly materials.
Applications in Functional Materials (e.g., optical, electronic)
The unique chemical structure of this compound, featuring a pyrrolidine ring, a secondary amine, and two hydroxyl groups, makes it a valuable component in the formulation of advanced functional materials, particularly within the electronics sector. Its primary role is as a controlling agent in photolithographic processes, which are fundamental to the manufacturing of semiconductor integrated circuits.
Electronic Materials: A Key Component in Photoresist Formulations
In the realm of electronic materials, this compound is extensively utilized as a basic compound, often referred to as a "quencher," in chemically amplified resist compositions. google.comgoogle.com These compositions are critical for creating the intricate patterns on semiconductor wafers. The function of this compound is to control the diffusion of photogenerated acids, which is essential for achieving high resolution and stable pattern formation. googleapis.com
Chemically amplified photoresists work by using a photoacid generator (PAG) that produces a strong acid upon exposure to high-energy radiation, such as deep UV light. googleapis.comepo.org This acid then catalyzes a change in the solubility of the surrounding polymer matrix, allowing for the development of a pattern. However, uncontrolled diffusion of this acid can lead to a loss of resolution and pattern integrity.
This compound, as a tertiary amine, acts as a base that neutralizes excess acid, thereby preventing its unwanted migration into unexposed regions of the resist film. google.com This precise control over the acid's sphere of influence is what enables the formation of sharp, well-defined features on the microchip. Its inclusion in these formulations helps to improve process stability and margin in photolithographic processes. googleapis.com
The compound is often listed as a suitable "alcoholic nitrogen-containing compound" for this purpose, alongside other amines and amides. google.comgoogle.com Its effectiveness is attributed to its ability to modulate the acid-catalyzed reactions without interfering with the primary imaging chemistry. Patents for photo-curable resin compositions and patterning processes frequently cite this compound as a preferred basic compound for achieving desired material properties such as improved adhesion, heat resistance, and electrical insulation in the final cured film. google.com
Below is a table summarizing the role of this compound in various electronic material applications as described in patent literature.
| Application Area | Function of this compound | Benefit to the Functional Material | Reference Patent/Source |
| Chemically Amplified Photoresists | Basic Compound (Quencher) | Controls acid diffusion, enhances pattern resolution and stability. | US7534554B2 google.com |
| Photo-curable Resin Compositions | Basic Compound | Facilitates pattern formation and improves properties like heat resistance and electrical insulation. | US9012111B2 google.com |
| Underlayer Films for Lithography | Component in formulation | Contributes to the creation of reliable electric insulating materials and resist resins. | Patent 2955577 epo.org |
Optical Materials: Enhancing Transparency in Imaging Systems
While its application in electronic materials is well-documented, the use of this compound in materials prized solely for their optical properties is less direct but still significant. Its role in photolithography is inherently optical, as it helps to create precise patterns using light.
More directly, this compound has been identified as a "transparentizing agent" in certain imaging technologies. epo.org In these systems, it is believed to interact with the imaging materials to render them more transparent, thereby improving the optical contrast and quality of the final image. epo.org This function is crucial for applications where clarity and high-resolution are paramount. The proposed mechanisms for this action include chelation with the marking material or enhancing its agglomeration, both of which lead to a decrease in optical density in non-image areas. epo.org
The table below outlines the observed function of this compound in optical material contexts.
| Application Area | Function of this compound | Benefit to the Functional Material | Reference Patent/Source |
| Migration Imaging Members | Transparentizing Agent | Improves optical contrast density by reducing the opacity of non-imaged areas. | Patent 0743573 epo.org |
Environmental Impact and Toxicological Research
Environmental Fate and Degradation Studies
The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes and its tendency to persist in different environmental matrices.
Biodegradation Kinetics and Pathways
There is no specific information on the biodegradation kinetics and pathways for 3-Pyrrolidino-1,2-propanediol. However, simpler, related compounds like 1,2-propanediol and 1,3-propanediol (B51772) are known to be readily biodegradable. chemicals.co.ukdupont.ca Microbial pathways for the degradation of 1,2-propanediol are well-established, often involving its conversion to propionaldehyde under both anaerobic and aerobic conditions. researchgate.net For instance, studies on 3-chloro-1,2-propanediol (B139630) (3-MCPD) have shown that it can be biodegraded by microorganisms like Saccharomyces cerevisiae. nih.gov The pyrrolidino group in this compound may influence its biodegradability, potentially requiring specific microbial enzymes for its breakdown.
Persistence in Environmental Compartments
Persistence of a chemical is evaluated by its half-life in environmental compartments like water, soil, and sediment. Propanediol (B1597323) compounds are generally not considered persistent. dupont.ca For example, 1,2-propanediol has a short atmospheric half-life of approximately 0.83 days and is readily biodegradable, indicating low persistence. chemicals.co.uk Similarly, 3-chloro-1,2-propanediol is not considered to be persistent, bioaccumulating, and toxic (PBT). honeywell.com Given its likely water solubility, this compound is expected to primarily partition to water and soil, with low potential for persistence, though empirical data is needed for confirmation.
Ecotoxicological Investigations
Ecotoxicology assesses the potential adverse effects of substances on ecosystems, focusing on aquatic and terrestrial organisms.
Aquatic and Terrestrial Toxicity Assessments
Direct ecotoxicological data for this compound is absent. However, studies on analogous compounds provide a general indication of low ecotoxicity for simple propanediols. For instance, 1,2-propanediol and 1,3-propanediol exhibit very low toxicity to aquatic species. chemicals.co.ukdupont.ca Research on 2-methyl-1,3-propanediol also found no significant hazard potential in several aquatic and terrestrial species. nih.govresearchgate.net It is important to recognize that substitutions can drastically alter toxicity; 3-chloro-1,2-propanediol, for example, shows higher toxicity than unsubstituted propanediols.
Ecotoxicity Data for Propanediol Analogues
| Compound | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| 1,2-Propanediol | Oncorhynchus mykiss (Rainbow trout) | 96-hour LC50 | 40613 mg/L | chemicals.co.uk |
| 1,2-Propanediol | Freshwater invertebrates | 48-hour LC50 | 18340 mg/L | chemicals.co.uk |
| 1,2-Propanediol | Pseudomonas putida (Bacteria) | 18-hour NOEC | > 20000 mg/L | chemicals.co.uk |
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism. Chemicals with low octanol-water partition coefficients (log Kow) generally have a low potential for bioaccumulation. Simple propanediols are characterized by low log Kow values and are not expected to bioaccumulate. chemicals.co.uknih.gov For example, 1,2-propanediol has a reported Bioconcentration Factor (BCF) of 0.09 and a log Pow of -1.07, indicating that bioaccumulation is unlikely. chemicals.co.uk The pyrrolidino group might slightly increase the lipophilicity compared to a simple hydroxyl or hydrogen, but significant bioaccumulation potential for this compound is not anticipated without specific experimental data.
Toxicological Profiling and Mechanistic Toxicology Research
Toxicological profiling involves assessing the adverse health effects of a chemical on humans and other mammals. While no specific toxicological profile for this compound is available, the toxicology of related compounds has been reviewed. researchgate.netnih.gov
Simple propanediols like 1,2-propanediol and 1,3-propanediol generally exhibit low acute and chronic toxicity. dupont.caoecd.org They are not considered carcinogenic, mutagenic, or reproductive toxins. researchgate.net However, the toxicological profile can be significantly altered by substituents on the propanediol backbone. For instance, 3-monochloropropane-1,2-diol (3-MCPD) is a known toxicant where the kidney and reproductive system are primary targets. nih.gov The toxicity of 3-MCPD is thought to be mediated by toxic metabolites that inhibit glycolysis and lead to energy depletion. nih.gov The metabolic fate and potential mechanisms of toxicity for this compound remain uninvestigated. Given the lack of data, its toxicological properties cannot be presumed and would require specific investigation.
Acute Toxicity Data for Propanediol Analogues
| Compound | Route | Species | Endpoint | Value | Reference |
|---|---|---|---|---|---|
| 1,2-Propanediol | Dermal | Rat | LD50 | 2000.0 mg/kg | chemicals.co.uk |
| 1,3-Propanediol | Oral | Mouse | LD50 | 4773 mg/kg | scbt.com |
| 1,3-Propanediol | Dermal | Rabbit | LD50 | >20000 mg/kg | scbt.com |
| 3-Chloro-1,2-propanediol | Oral | Rat | LD50 | 150 mg/kg bw |
Studies on Absorption, Distribution, and Excretion
For risk assessment purposes, oral and dermal absorption of pyrrolidine (B122466) is often conservatively estimated at 100% europa.eu. Due to its small molecular size, it is expected to be widely distributed throughout the body, with a low potential for bioaccumulation owing to its low lipophilicity europa.eu.
Studies on other short-chain propanol derivatives, such as 3-nitrooxypropanol (3-NOP), show rapid and complete absorption from the gastrointestinal tract in rats, with the majority of the compound being eliminated as carbon dioxide via exhalation (approximately 75%) and a smaller portion excreted in the urine (approximately 20%) nih.govresearchgate.net. Products of biotransformation are expected to be hydrophilic and excreted via urine europa.eu.
Table 1: Predicted and Analog-Based ADME Profile for this compound
| Parameter | Predicted/Analog-Based Finding | Basis/Reference Compound(s) |
|---|---|---|
| Oral Absorption | High, potentially 100% | Pyrrolidine europa.eu, 3-NOP nih.govresearchgate.net |
| Dermal Absorption | High, potentially 100% | Pyrrolidine europa.eu |
| Distribution | Wide distribution throughout the body | Pyrrolidine europa.eu |
| Bioaccumulation | Low potential | Pyrrolidine europa.eu |
| Primary Excretion Route | Urine (for metabolites), Exhalation (as CO2) | Pyrrolidine europa.eu, 3-NOP nih.govresearchgate.net |
This table is based on predictions and data from structurally related compounds due to the lack of specific data for this compound.
Investigation of Biotransformation and Detoxification Mechanisms
There is no specific information on the biotransformation and detoxification mechanisms of this compound. However, the metabolism of related compounds provides insight into potential pathways. Alicyclic amines like pyrrolidine are known to undergo several biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes, aldehyde oxidase, and monoamine oxidase (MAOs) researchgate.net. Common metabolic pathways for the pyrrolidine ring include N-oxidation, oxidative N-dealkylation, ring oxidation (hydroxylation), and ring opening researchgate.net.
For the propanediol moiety, metabolism is also expected. For instance, 3-nitrooxypropanol is rapidly oxidized to 3-nitrooxypropionic acid, which is then hydrolyzed to the naturally occurring 3-hydroxypropionic acid and inorganic nitrate nih.govresearchgate.net. This suggests that the propanediol portion of this compound could be oxidized to corresponding carboxylic acids.
The detoxification process would likely involve the conversion of the parent compound into more polar, water-soluble metabolites that can be readily excreted from the body, a common mechanism for xenobiotics nih.gov.
Research on Cellular and Subcellular Effects (e.g., genotoxicity, organ-specific effects)
Direct research into the cellular and subcellular effects of this compound is not documented. However, studies on some pyrrolidine derivatives have raised concerns about potential genotoxicity. The bioactivation of the pyrrolidine ring can lead to the formation of reactive electrophilic intermediates, such as endocyclic iminium ions, which can covalently bind to DNA and other macromolecules, potentially causing mutations researchgate.netnih.gov.
For example, a pyrrolidine-substituted arylindenopyrimidine was found to be genotoxic in Ames and Mouse Lymphoma assays following metabolic activation. This was attributed to the formation of an iminium ion from the pyrrolidine ring nih.gov. Similarly, certain pyrrolizidine alkaloids require metabolic activation by CYP enzymes to form reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that are known to be genotoxic and carcinogenic nih.gov.
Conversely, studies on other propanediol derivatives, such as 2-methyl 1,3-propanediol, have shown no evidence of mutagenicity in bacterial and mammalian test systems nih.gov. Given the structural components of this compound, its potential for genotoxicity would likely depend on the metabolic stability of the pyrrolidine ring and its propensity to form reactive intermediates. The primary target organs for toxicity associated with pyrrolidine compounds are often the liver, where most metabolic activation occurs, and the lungs and kidneys nih.gov.
Application of Green Chemistry Principles in Synthetic and Applied Research
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis and application of fine chemicals like this compound.
Solvent Selection and Waste Minimization Strategies
The application of green chemistry to the synthesis of this compound would prioritize the use of safer solvents and methods to minimize waste.
Solvent Selection : Traditional organic syntheses often rely on volatile and hazardous solvents. Green approaches favor the use of environmentally benign solvents such as water, ethanol, or supercritical fluids. For the synthesis of related pyrrolidine-fused spirooxindoles, a green and sustainable method was developed using an ethanol-water mixture at room temperature, which avoids toxic solvents and simplifies purification rsc.org.
Waste Minimization : A key principle of green chemistry is to prevent waste rather than treating it after it has been created skpharmteco.com. This can be measured by metrics like the E-Factor (kg waste/kg product) and Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the final product skpharmteco.com. Strategies to minimize waste include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Catalysis : Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. Catalysts can often be recycled and reused solubilityofthings.com.
Avoiding Derivatives : Minimizing the use of protecting groups or temporary modifications can reduce the number of reaction steps and the amount of reagents and waste generated researchgate.net.
Table 2: Green Chemistry Strategies for Waste Minimization
| Strategy | Description | Potential Application in Synthesis |
|---|---|---|
| Source Reduction | Proactive approach to reduce waste generation at its source solubilityofthings.comresearchgate.net. | Designing a synthetic pathway with high atom economy. |
| Chemical Substitution | Replacing hazardous substances with safer alternatives udel.edu. | Using green solvents like water or bio-based alcohols. |
| Catalysis | Employing catalysts to improve efficiency and reduce waste solubilityofthings.com. | Using a recyclable catalyst for the amination or ring-opening step. |
| Process Optimization | Using computer-aided design to find the most efficient reaction pathways solubilityofthings.com. | Modeling the synthesis to minimize byproduct formation. |
Energy Efficiency in Synthetic Processes
The pharmaceutical and fine chemical industries are notably energy-intensive lasttechnology.it. Improving energy efficiency not only reduces environmental impact and carbon footprint but also lowers production costs duplico.compharmtech.com.
Key strategies for enhancing energy efficiency in chemical synthesis include:
Ambient Temperature and Pressure Reactions : Whenever possible, synthetic routes should be designed to operate at ambient conditions to minimize energy demand for heating, cooling, or pressurization researchgate.net. The use of highly active catalysts can facilitate reactions under milder conditions.
Process Intensification : Combining multiple reaction steps into a single, continuous process can significantly reduce energy consumption and improve efficiency compared to batch processing.
Heat Recovery : In processes that require heating, implementing heat recovery systems allows the energy from exothermic reactions or heated waste streams to be captured and reused elsewhere in the facility lasttechnology.itquincycompressor.com.
Energy-Efficient Equipment : Utilizing modern, energy-efficient equipment for operations such as mixing, heating, and separation can lead to substantial energy savings duplico.compowtech-technopharm.com. Regular energy audits can identify areas for improvement and equipment optimization duplico.comquincycompressor.com.
Alternative Energy Sources : Employing renewable energy sources like solar or wind power can decarbonize the energy supply for the manufacturing process lasttechnology.itduplico.com. Biocatalysis, using enzymes or whole microorganisms, is another approach that operates under mild, energy-efficient conditions chemistryjournals.net.
By integrating these green chemistry and engineering principles, the synthesis of this compound can be designed to be more sustainable, safer, and economically viable.
Future Perspectives and Emerging Research Directions
Development of Next-Generation Synthetic Routes for 3-Pyrrolidino-1,2-propanediol
Current synthesis of this compound typically relies on conventional methods such as the nucleophilic substitution of a halogenated propanediol (B1597323) with pyrrolidine (B122466). vulcanchem.com However, future efforts are focused on developing more efficient, sustainable, and economically viable synthetic pathways.
Emerging strategies are likely to mirror advancements in the production of related amino alcohols. For instance, the synthesis of its precursor, 3-amino-1,2-propanediol, has been optimized from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849) using recoverable catalysts, achieving high purity and yield under mild conditions. researchgate.netgoogle.com Future routes for the pyrrolidine derivative could adapt these catalytic systems.
A significant area of development is the shift towards bio-based feedstocks. The traditional petroleum-based production of 1,2-propanediol is energy-intensive. researchgate.net Researchers are actively exploring alternative pathways using renewable resources like glycerol (B35011), a byproduct of biodiesel production. researchgate.netchemmethod.com Methods such as glycerol hydrogenolysis using modern, chromium-free catalytic systems are gaining traction to reduce the carbon footprint. researchgate.net The integration of these bio-based propanediol synthesis routes with subsequent amination and cyclization steps represents a key goal for the sustainable production of this compound.
| Synthetic Route Aspect | Traditional Approach | Next-Generation Approach |
| Starting Material | Petroleum-derived halogenated propanediols | Bio-based glycerol or other renewable feedstocks researchgate.netchemmethod.com |
| Catalysis | Conventional methods | Recoverable, multifunctional, or chromium-free catalysts google.comresearchgate.net |
| Process Conditions | Often high temperature and pressure | Milder reaction conditions, potential for enzymatic or chemo-enzymatic steps |
| Environmental Impact | Higher energy consumption and carbon footprint | Reduced greenhouse gas emissions and improved atom economy researchgate.net |
Identification of Novel Biological Targets and Therapeutic Modalities
The pyrrolidine scaffold is a well-established pharmacophore present in numerous biologically active molecules. While preliminary research suggests general antioxidant or antimicrobial potential for compounds containing this ring, the specific biological targets of this compound remain largely unexplored. vulcanchem.com
Future research will focus on screening this compound and its derivatives against a wide array of biological targets. Drawing parallels from other pyrrolidine-based compounds, promising areas of investigation include:
Metabolic Diseases: Novel pyrrolidine acid analogs have been identified as potent dual agonists for Peroxisome Proliferator-Activated Receptors (PPARα/γ), showing efficacy in lowering glucose and triglyceride levels in animal models of diabetes. nih.gov Derivatives of this compound could be designed and tested for similar activities.
Neurodegenerative Diseases: The multi-target-directed ligand approach is gaining prominence for complex conditions like Alzheimer's disease. Recently, novel pyrrole (B145914) derivatives have been synthesized as multi-target agents, indicating the potential of this chemical family in neurology. mdpi.com
Metabolism and Biotransformation: Understanding how the compound is metabolized is crucial. Studies on the related compound 3-(phenylamino)propane-1,2-diol have shown it is extensively metabolized in vivo, with less than 1% excreted unchanged. nih.gov Similar metabolic profiling of this compound is essential to identify potential reactive metabolites and understand its pharmacokinetic profile.
Exploration of Advanced Applications in Smart Materials and Nanotechnology
The dual functionality of this compound makes it an attractive candidate for the development of advanced materials. The two hydroxyl groups can act as monomers for polymerization, while the pyrrolidine ring offers a site for coordination chemistry or further functionalization.
Smart Polymers: The diol groups can be used to synthesize polyesters or polyurethanes. By incorporating this compound, the resulting polymer chains would be decorated with pyrrolidine moieties, which could impart pH-responsiveness or metal-ion chelation capabilities, making them suitable for applications in sensors, drug delivery, or self-healing materials.
Nanotechnology: The pyrrolidine nitrogen can act as a capping agent or ligand to stabilize metal nanoparticles, influencing their catalytic activity or creating platforms for biomedical imaging. Furthermore, there is growing interest in developing nanosensors for detecting small organic molecules. For example, a molecularly imprinted nanochip system was recently developed for the rapid detection of 3-chloro-1,2-propanediol. chemistryviews.org Similar nanotechnology-based sensors could be engineered for the sensitive and selective detection of this compound in various matrices.
Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and development. nih.govmdpi.com These computational tools can significantly accelerate the discovery of new applications and the optimization of processes related to this compound.
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict potential therapeutic targets for novel derivatives of this compound. mdpi.com This in silico screening can prioritize compounds for synthesis and experimental testing, saving considerable time and resources.
Synthesis Planning: Retrosynthesis AI programs can propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.gov These tools can analyze vast reaction databases to identify the most viable pathways based on yield, cost, and sustainability metrics.
Process Optimization: For synthesizing the compound, AI-driven platforms can be used for reaction optimization. Active learning frameworks, such as Bayesian optimization, can intelligently select experimental conditions to quickly find the optimal temperature, pressure, and catalyst concentration for maximizing yield and minimizing byproducts. nih.gov
| AI/ML Application Area | Specific Task for this compound | Potential Impact |
| Drug Discovery | Virtual screening of derivatives against protein targets. mdpi.com | Rapid identification of promising drug candidates. |
| Chemical Synthesis | AI-powered retrosynthesis to design novel production routes. nih.gov | Discovery of more efficient and sustainable synthetic methods. |
| Reaction Optimization | Bayesian optimization to fine-tune reaction conditions. nih.gov | Increased yield, reduced waste, and lower production costs. |
| Property Prediction | Predicting physicochemical and pharmacokinetic (ADME/T) properties. mdpi.com | Early-stage deselection of candidates with poor properties. |
Commitment to Sustainable Research and Development Practices
A strong commitment to green chemistry principles is a defining feature of modern chemical research. Future work on this compound will be heavily influenced by the need for sustainability.
The primary focus is on replacing petroleum-derived feedstocks with renewable alternatives. researchgate.net The production of the 1,2-propanediol backbone from crude glycerol is a leading sustainable strategy, as it valorizes a waste stream from the biodiesel industry. chemmethod.comresearchgate.net Companies are already exploring the use of renewable epichlorohydrin (B41342) in the synthesis of related amino alcohols, which significantly improves the environmental profile compared to traditional processes. hubspotusercontent-na1.net
Q & A
Q. What are the optimized synthetic routes for 3-Pyrrolidino-1,2-propanediol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound involves catalytic amination of 3-chloro-1,2-propanediol with pyrrolidine. Key steps include:
- Catalyst Screening : A complex catalyst system (e.g., transition metal-based catalysts) is critical for accelerating nucleophilic substitution and reducing reaction time. Catalyst choice impacts regioselectivity and avoids byproducts like N-alkylated derivatives .
- Process Optimization : Parameters such as temperature (80–120°C), ammonia/pyrrolidine molar ratio (1:3–1:5), and reaction time (6–12 hours) are tuned to maximize yield (>70%). Excess ammonia is expelled post-reaction to prevent side reactions .
- Purification : Vacuum distillation removes water, followed by solvent extraction and molecular distillation to achieve >95% purity. FT-IR and NMR confirm structural integrity .
Q. How is the chemical structure of this compound validated, and what analytical techniques are essential?
Methodological Answer: Structural validation requires a multi-technique approach:
- FT-IR : Identifies functional groups (e.g., -OH at ~3300 cm⁻¹, C-N at ~1250 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 146 [M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic efficiency in synthesizing this compound?
Methodological Answer: The reaction mechanism involves:
- Nucleophilic Substitution : Pyrrolidine attacks the electrophilic C3 of 3-chloro-1,2-propanediol, facilitated by a catalyst that stabilizes the transition state. Kinetic studies suggest a second-order dependence on amine concentration .
- Catalytic Role : Metal catalysts (e.g., Cu or Pd) likely activate the C-Cl bond via σ-bond coordination, lowering activation energy. In-situ FT-IR monitors intermediate formation (e.g., chlorohydrin) .
- Side Reactions : Competing pathways (e.g., diol cyclization) are suppressed by controlling pH (<9) and using aprotic solvents (e.g., DMF) .
Q. How can computational modeling predict the reactivity and stability of this compound derivatives?
Methodological Answer:
- DFT Calculations : Predict regioselectivity by comparing activation energies for different substitution pathways (e.g., C3 vs. C1 amination). Basis sets like B3LYP/6-311+G(d,p) model electron density shifts .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction kinetics. MD trajectories reveal solvent–solute interactions influencing yield .
- QSAR Models : Correlate substituent effects (e.g., electron-donating groups on pyrrolidine) with thermal stability (TGA data) and solubility (Hansen parameters) .
Q. What advanced analytical methods detect trace impurities in this compound, and how are they validated?
Methodological Answer:
- GC-MS with Isotopic Labeling : Deuterated internal standards (e.g., d₅-3-Pyrrolidino-1,2-propanediol) correct for matrix effects. Limits of detection (LOD) <0.01 ppm are achievable .
- HPLC-UV/Vis : Post-column derivatization with p-DMACA forms chromophores for quantification (λ = 500–510 nm). Validation includes spike-recovery tests (85–110%) and inter-lab reproducibility (RSD <15%) .
- LC-MS/MS : MRM transitions (e.g., m/z 146 → 128) enhance specificity for isomer discrimination. Method validation follows ICH Q2(R1) guidelines .
Q. What toxicological assessments are critical for this compound in biomedical applications?
Methodological Answer:
- In Vitro Genotoxicity : Ames test (TA98/TA100 strains) assesses mutagenicity. Negative results at <1 mM suggest low risk .
- Carcinogenicity Screening : Rodent bioassays (OECD 451) evaluate tumor incidence. IARC classifies analogs like 3-MCPD as Group 2B (possible human carcinogen), necessitating dose-response modeling .
- Metabolic Profiling : Hepatic microsomes identify metabolites (e.g., oxidative deamination products). LC-HRMS detects glutathione adducts, indicating reactive intermediates .
Q. How does this compound modify polymer properties, and what applications emerge from these changes?
Methodological Answer:
- Polymer Backbone Integration : Copolymerization with polyetherimides introduces flexibility via pyrrolidine’s conformational mobility. DSC shows reduced Tg (ΔTg ≈ 20°C) and improved processability .
- Mechanical Testing : Tensile modulus decreases by 30–40%, enhancing elasticity. AFM reveals homogeneous phase morphology .
- Applications : Drug delivery matrices (controlled release via pH-sensitive degradation) and flexible electronics (dielectric films) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
